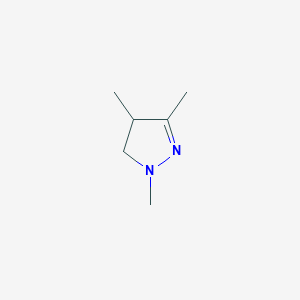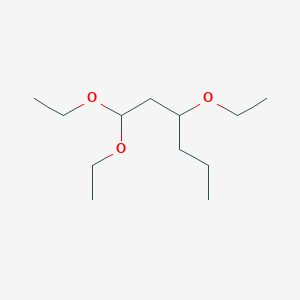
1,1,3-Triethoxyhexane
- Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.
- Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.
Vue d'ensemble
Description
1,1,3-Triethoxyhexane is a chemical compound that is widely used in scientific research. It is a colorless liquid with a molecular formula of C12H26O3. This compound is known for its unique chemical properties, which make it an ideal candidate for various applications in the field of chemistry and biochemistry.
Mécanisme D'action
The mechanism of action of 1,1,3-Triethoxyhexane is not well understood. However, it is believed that this compound interacts with various biological molecules, such as proteins and nucleic acids, by forming hydrogen bonds and hydrophobic interactions.
Effets Biochimiques Et Physiologiques
1,1,3-Triethoxyhexane has been shown to have various biochemical and physiological effects. It has been shown to have antioxidant properties, which can help protect cells from oxidative damage. It has also been shown to have anti-inflammatory properties, which can help reduce inflammation in the body.
Avantages Et Limitations Des Expériences En Laboratoire
One of the main advantages of using 1,1,3-Triethoxyhexane in lab experiments is its unique chemical properties. It is a versatile compound that can be used in various chemical reactions. However, one of the limitations of using this compound is its potential toxicity. It is important to handle this compound with care and to follow proper safety protocols.
Orientations Futures
There are many future directions for research involving 1,1,3-Triethoxyhexane. One potential area of research is the development of new synthetic methods for this compound. Another area of research is the investigation of its potential use in drug discovery and development. Additionally, further research is needed to fully understand the mechanism of action of this compound and its potential applications in various fields.
Méthodes De Synthèse
The most common method of synthesizing 1,1,3-Triethoxyhexane is through the reaction of 1,3-hexadiene with ethyl magnesium bromide in the presence of a catalyst. This reaction produces 1,1,3-Triethoxyhexane along with other byproducts.
Applications De Recherche Scientifique
1,1,3-Triethoxyhexane has been extensively used in scientific research due to its unique chemical properties. It has been used as a solvent, reagent, and intermediate in various chemical reactions. It has also been used in the synthesis of various organic compounds.
Propriétés
Numéro CAS |
101-33-7 |
|---|---|
Nom du produit |
1,1,3-Triethoxyhexane |
Formule moléculaire |
C12H26O3 |
Poids moléculaire |
218.33 g/mol |
Nom IUPAC |
1,1,3-triethoxyhexane |
InChI |
InChI=1S/C12H26O3/c1-5-9-11(13-6-2)10-12(14-7-3)15-8-4/h11-12H,5-10H2,1-4H3 |
Clé InChI |
SYPLTTUVUZHTJR-UHFFFAOYSA-N |
SMILES |
CCCC(CC(OCC)OCC)OCC |
SMILES canonique |
CCCC(CC(OCC)OCC)OCC |
Origine du produit |
United States |
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.



![Butanedioic acid, [(4-sulfophenyl)hydrazono]-, 1,4-diethyl ester](/img/structure/B87188.png)
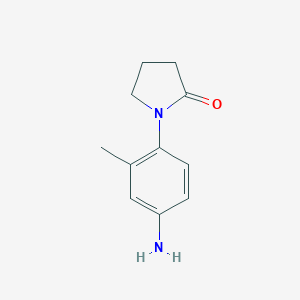
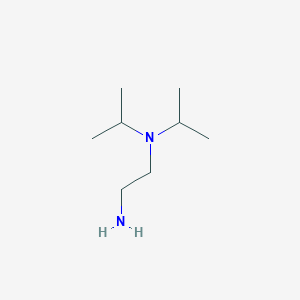
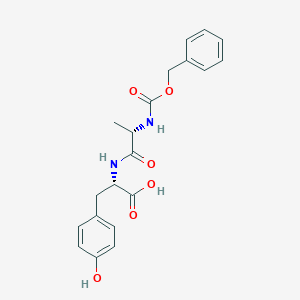
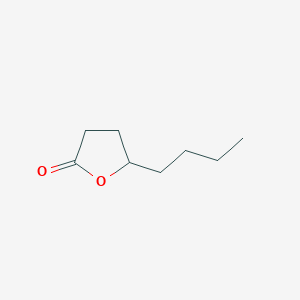
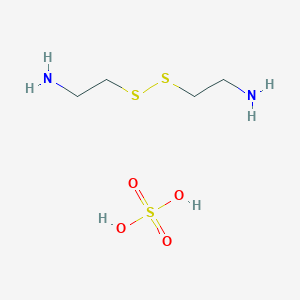
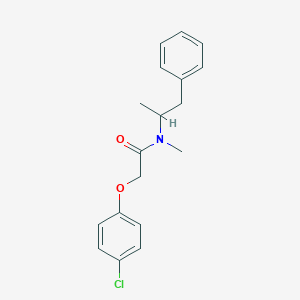
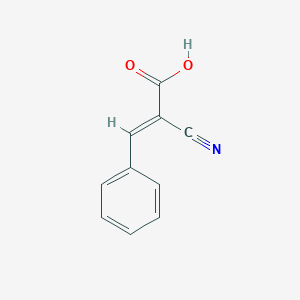
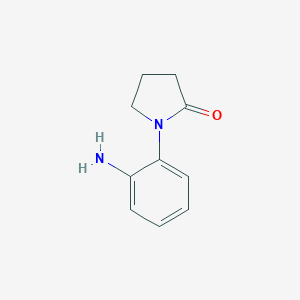
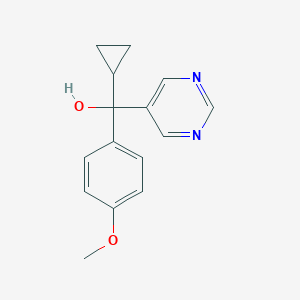
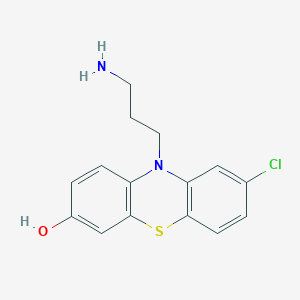
![Naphtho[2,1,8,7-klmn]xanthene](/img/structure/B87203.png)
